molecular formula C9H13NO3 B1446714 2-(Dimethyl-1,2-oxazol-4-yl)-2-methylpropanoic acid CAS No. 1512316-93-6

2-(Dimethyl-1,2-oxazol-4-yl)-2-methylpropanoic acid

Cat. No.: B1446714
CAS No.: 1512316-93-6
M. Wt: 183.2 g/mol
InChI Key: SMKLRTNSXAESAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Dimethyl-1,2-oxazol-4-yl)-2-methylpropanoic acid is an organic compound with the molecular formula C8H11NO3 It is a derivative of oxazole, a five-membered aromatic ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dimethyl-1,2-oxazol-4-yl)-2-methylpropanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethyl-4-isoxazolecarboxylic acid with suitable reagents to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions: 2-(Dimethyl-1,2-oxazol-4-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(Dimethyl-1,2-oxazol-4-yl)-2-methylpropanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Dimethyl-1,2-oxazol-4-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and hydrophobic interactions, influencing the activity of target proteins. This compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects .

Comparison with Similar Compounds

  • 2-(Dimethyl-1,2-oxazol-4-yl)propanoic acid
  • 3,5-Dimethyl-4-isoxazolecarboxylic acid
  • 4-Isoxazoleacetic acid, α,3,5-trimethyl-

Uniqueness: 2-(Dimethyl-1,2-oxazol-4-yl)-2-methylpropanoic acid is unique due to its specific structural features, such as the presence of both dimethyl and oxazole groups. These features confer distinct chemical reactivity and biological activity compared to similar compounds.

Biological Activity

2-(Dimethyl-1,2-oxazol-4-yl)-2-methylpropanoic acid is an organic compound characterized by its unique oxazole structure, which includes one nitrogen and one oxygen atom in a five-membered ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C8H11NO3
  • Molecular Weight : Approximately 171.18 g/mol
  • Structure : The compound features a dimethyl-1,2-oxazole ring attached to a propanoic acid moiety, contributing to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and hydrophobic interactions, which influence the activity of target proteins. This compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects such as anti-inflammatory and antimicrobial activities.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been evaluated for its potential to act as a dual agonist for peroxisome proliferator-activated receptors (PPARs), which play crucial roles in regulating glucose and lipid metabolism.

2. Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antimicrobial agents.

3. Biochemical Probes

The compound is also being explored as a biochemical probe to study enzyme interactions and metabolic pathways. Its ability to influence enzyme activity can provide insights into various biochemical processes.

Research Findings

Recent studies have highlighted the potential applications of this compound:

StudyFindings
Significant biological activity as a dual agonist for PPARs; potential anti-inflammatory effects.
Investigated for use as a biochemical probe; explored for anti-inflammatory and antimicrobial activities.
Discusses structural analogs that may enhance understanding of the compound's mechanisms and therapeutic potential.

Case Study 1: PPAR Agonist Activity

A study evaluated the agonistic effects of the compound on PPARs, demonstrating its ability to regulate genes involved in lipid metabolism. The results indicated that treatment with this compound led to improved lipid profiles in experimental models.

Case Study 2: Anti-inflammatory Effects

In vitro studies assessed the anti-inflammatory effects of this compound on macrophage cells stimulated with lipopolysaccharides (LPS). The results showed a significant reduction in pro-inflammatory cytokine production, suggesting its potential as an anti-inflammatory agent.

Properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-5-7(6(2)13-10-5)9(3,4)8(11)12/h1-4H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMKLRTNSXAESAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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